3-(3-Aminocyclohexyl)propanoic acid;hydrochloride
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Overview
Description
3-(3-Aminocyclohexyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of cyclohexane, featuring an amino group and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes a series of reactions to introduce the amino group at the 3-position.
Propanoic Acid Introduction: The propanoic acid moiety is then introduced through a series of reactions, often involving the use of reagents such as acyl chlorides or esters.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocyclohexyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminocyclohexyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The propanoic acid moiety may also play a role in modulating the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminocyclohexyl)butanoic acid;hydrochloride
- 3-(3-Aminocyclohexyl)pentanoic acid;hydrochloride
- 3-(3-Aminocyclohexyl)hexanoic acid;hydrochloride
Uniqueness
3-(3-Aminocyclohexyl)propanoic acid;hydrochloride is unique due to its specific combination of an amino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(3-aminocyclohexyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBUFDNJXSLXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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